- Novel indol-3-yl-thiosemicarbazone derivatives: Obtaining, evaluation of in vitro leishmanicidal activity and ultrastructural studiesChemico-Biological Interactions, 2020, 315,,
Cas no 93693-01-7 (4-(4-Ethylphenyl)-3-thiosemicarbazide)

93693-01-7 structure
Nome do Produto:4-(4-Ethylphenyl)-3-thiosemicarbazide
4-(4-Ethylphenyl)-3-thiosemicarbazide Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-(4-Ethylphenyl)-3-thiosemicarbazide
- 1-amino-3-(4-ethylphenyl)thiourea
- HMS1510E09
- N-(4-Ethylphenyl)hydrazinecarbothioamide (ACI)
- Semicarbazide, 4-(p-ethylphenyl)-3-thio- (6CI, 7CI)
- 3-Amino-1-(4-ethylphenyl)thiourea
- 4-(4-Ethylphenyl)thiosemicarbazide
- 93693-01-7
- SCHEMBL456128
- BRD-K67920105-001-01-6
- N-(4-ethylphenyl)hydrazinecarbothioamide
- DTXSID10390747
- ChemDiv3_013121
- AKOS002130557
-
- MDL: MFCD00041303
- Inchi: 1S/C9H13N3S/c1-2-7-3-5-8(6-4-7)11-9(13)12-10/h3-6H,2,10H2,1H3,(H2,11,12,13)
- Chave InChI: MXVVZBDSLDIVAW-UHFFFAOYSA-N
- SMILES: S=C(NC1C=CC(CC)=CC=1)NN
- BRN: 2804749
Propriedades Computadas
- Massa Exacta: 195.08300
- Massa monoisotópica: 195.083
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 4
- Complexidade: 164
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.6
- Carga de Superfície: 0
- Contagem de Tautomeros: 3
- Superfície polar topológica: 82.2A^2
Propriedades Experimentais
- Cor/Forma: White or off white solid
- Densidade: 1.226
- Ponto de Fusão: 128-131°C
- Ponto de ebulição: 314.5°Cat760mmHg
- Ponto de Flash: 144°C
- Índice de Refracção: 1.675
- PSA: 82.17000
- LogP: 2.57330
- Solubilidade: Insoluble in water
4-(4-Ethylphenyl)-3-thiosemicarbazide Informações de segurança
- Número de transporte de matérias perigosas:UN 2811
- Código da categoria de perigo: 25
- Instrução de Segurança: S22-S36/37-S45
- Grupo de Embalagem:II
- Classe de Perigo:6.1
- PackingGroup:II
- Termo de segurança:6.1
- Frases de Risco:R25
4-(4-Ethylphenyl)-3-thiosemicarbazide Dados aduaneiros
- CÓDIGO SH:2930909090
- Dados aduaneiros:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(4-Ethylphenyl)-3-thiosemicarbazide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532918-1g |
N-(4-ethylphenyl)hydrazinecarbothioamide |
93693-01-7 | 98% | 1g |
¥245 | 2023-04-12 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12361-1g |
4-(4-Ethylphenyl)-3-thiosemicarbazide, 98+% |
93693-01-7 | 98+% | 1g |
¥641.00 | 2023-02-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12361-5g |
4-(4-Ethylphenyl)-3-thiosemicarbazide, 98+% |
93693-01-7 | 98+% | 5g |
¥2141.00 | 2023-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532918-5g |
N-(4-ethylphenyl)hydrazinecarbothioamide |
93693-01-7 | 98% | 5g |
¥735 | 2023-04-12 |
4-(4-Ethylphenyl)-3-thiosemicarbazide Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ; 3 h, reflux
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ; rt; 2 h, rt
Referência
- Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activitiesEuropean Journal of Medicinal Chemistry, 2015, 104, 148-156,
Método de produção 3
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) ; 30 °C
Referência
- N-substituted benzaldehyde thiosemicarbazone derivative, and its preparation method and application in preparing antifungal material, China, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Hydrazine Solvents: Dichloromethane ; 2 h, 25 °C
Referência
- Novel 4-quinoline-thiosemicarbazone derivatives: Synthesis, antiproliferative activity, in vitro and in silico biomacromolecule interaction studies and topoisomerase inhibitionEuropean Journal of Medicinal Chemistry, 2019, 182,,
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ; 1 h, rt
Referência
- Structural revision of the Mcl-1 inhibitor MIM1: synthesis and biological studies on ovarian cancer cells with evaluation of designed analoguesOrganic & Biomolecular Chemistry, 2021, 19(41), 8968-8987,
Método de produção 6
Condições de reacção
1.1 Reagents: tert-Butyl carbazate
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Synthesis and structure-activity evaluation of isatin-β-thiosemicarbazones with improved selective activity toward multidrug-resistant cells expressing P-glycoproteinJournal of Medicinal Chemistry, 2011, 54(16), 5878-5889,
Método de produção 7
Condições de reacção
1.1 Reagents: Hydrazine Solvents: Ethanol ; rt; 3 h, cooled
Referência
- Design, synthesis and biological evaluation of novel tetralone/indanone containing thiosemicarbazone derivatives with selective COX-2 inhibition as anticancer agentsJournal of Molecular Structure, 2023, 1286,,
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 4 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) ; rt → 65 °C; 2 h, 65 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; rt → 65 °C; 2 h, 65 °C
Referência
- Synthesis, cytotoxicity, and in vivo antitumor activity study of parthenolide semicarbazones and thiosemicarbazonesBioorganic & Medicinal Chemistry, 2020, 28(13),,
Método de produção 9
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 0 °C; overnight, 0 °C
Referência
- Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazonesBioorganic Chemistry, 2020, 104,,
4-(4-Ethylphenyl)-3-thiosemicarbazide Raw materials
- 4-Ethylphenyl isothiocyanate
- Acetic acid, 2-[[[(4-ethylphenyl)amino]thioxomethyl]thio]-, sodium salt (1:1)
- 4-Ethylaniline
4-(4-Ethylphenyl)-3-thiosemicarbazide Preparation Products
4-(4-Ethylphenyl)-3-thiosemicarbazide Literatura Relacionada
-
Hippolyte Paysant,Siham Hedir,Frédéric Justaud,Louis Bastien Weiswald,Assaad Nasr El Dine,Ali Soulieman,Ali Hachem,Nicolas Elie,Emilie Brotin,Christophe Denoyelle,Jér?me Bignon,Fanny Roussi,Marie Jouanne,Olivier Tasseau,Thierry Roisnel,Anne Sophie Voisin-Chiret,René Grée,Nicolas Levoin,Laurent Poulain Org. Biomol. Chem. 2021 19 8968
93693-01-7 (4-(4-Ethylphenyl)-3-thiosemicarbazide) Produtos relacionados
- 40207-01-0(3-amino-1-(3-methylphenyl)thiourea)
- 13278-67-6(3-amino-1-(4-methylphenyl)thiourea)
- 473541-96-7(pyrrolidine-3,4-diol)
- 1806349-22-3(1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene)
- 899976-85-3(2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(oxolan-2-yl)methylacetamide)
- 1804697-18-4(2-Amino-4-bromo-3-(difluoromethyl)-5-methoxypyridine)
- 1261905-92-3(3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid)
- 2167134-49-6(methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate)
- 52939-06-7(5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester)
- 39001-23-5(Thiophene-3-carbohydrazide)
Fornecedores recomendados
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
